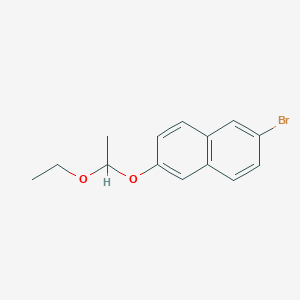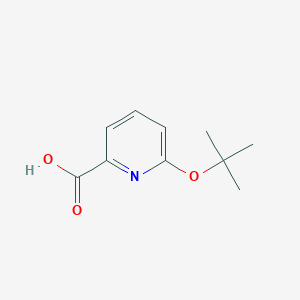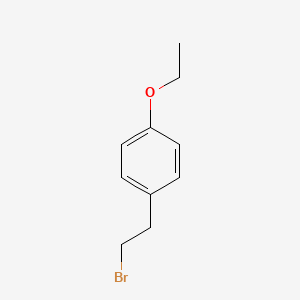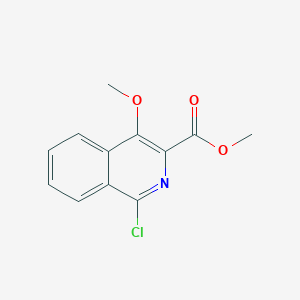
1-(2-Amino-4-bromophenyl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-bromophenyl)-4-piperidinol (abbreviated as 1-ABP4P) is a small organic molecule with a wide range of applications in scientific research. It is a derivative of piperidine and has been used in a variety of biochemical and physiological experiments. This molecule has shown to have certain advantages over other molecules due to its small size, low toxicity, and ability to interact with biological systems.
Scientific Research Applications
Hydrogen-Bonding Patterns in Enaminones : This research highlights the significance of hydrogen bonding in derivatives similar to "1-(2-Amino-4-bromophenyl)-4-piperidinol". The study examines compounds with structural similarities, focusing on the interplay between secondary amine and carbonyl groups in forming hydrogen-bonded structures, which could have implications in the development of new materials or pharmaceuticals (Balderson et al., 2007).
Antimicrobial/Antimycobacterial Activity of Piperidinyl Analogues : Research into the synthesis and evaluation of novel compounds structurally related to "this compound" has shown potential in antimicrobial and antimycobacterial applications. The study demonstrates how these compounds are effective against various bacteria and fungi, suggesting their potential use in treating infectious diseases (Patel et al., 2012).
Synthesis of Enantioenriched Piperidinols : A study exploring the synthesis of enantioenriched piperidinols, which are structurally related to "this compound", indicates potential applications in developing chiral molecules for pharmaceuticals. The research emphasizes the creation of anti-β-amino alcohols, crucial in the pharmaceutical industry for creating enantiomerically pure compounds (Andrés et al., 2007).
Cytotoxic Evaluation of Piperidinol Derivatives : A study examining the cytotoxicity of piperidinol derivatives against human hepatoma and breast cancer cell lines suggests potential therapeutic applications. This research could inform the development of new cancer treatments, given that some derivatives demonstrated significant cytotoxicity against specific cancer cell lines (Kucukoglu et al., 2015).
Anticancer Activity of Piperidine Derivatives : The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which are structurally related to "this compound", shows promising anticancer properties. This research indicates the potential of these compounds as anticancer agents, warranting further studies (Rehman et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have been used in the synthesis of inhibitors for protein tyrosine phosphatase 1b and fructose-1,6-bisphosphatase , suggesting potential targets.
Mode of Action
It’s worth noting that related compounds have been involved in the suzuki-miyaura reaction and copper-catalyzed oxidative amination , indicating potential interactions with its targets.
Biochemical Pathways
Related compounds have been used in the preparation of lipophilic deoxy-xylulose-phosphate reductoisomerase inhibitors , suggesting potential involvement in the non-mevalonate pathway of isoprenoid biosynthesis.
Pharmacokinetics
The compound is suggested to be stored in a dark place, sealed in dry, at 2-8°c , which may hint at its stability and potential bioavailability.
Result of Action
Related compounds have shown promising antimicrobial activity and cytotoxic effects on cancer cell lines , suggesting potential therapeutic applications.
Properties
IUPAC Name |
1-(2-amino-4-bromophenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-8-1-2-11(10(13)7-8)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBESPVDOHKZMDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1291891.png)





